![molecular formula C10H12O3S B1399948 Ethyl (3-methyl-2-thenoyl)acetate CAS No. 250375-44-1](/img/structure/B1399948.png)
Ethyl (3-methyl-2-thenoyl)acetate
Overview
Description
Scientific Research Applications
Biotechnological Production
Ethyl (3-methyl-2-thenoyl)acetate: can be produced biotechnologically by yeasts, which offers an environmentally friendly alternative to petrochemical processes. Yeasts like Pichia anomala, Candida utilis, and Kluyveromyces marxianus can convert sugars into this compound with high yield, making it a sustainable option for large-scale production .
Solvent Applications
Due to its moderate polarity, non-toxicity, and biodegradability, Ethyl (3-methyl-2-thenoyl)acetate is an excellent solvent for industrial applications. It’s used in the synthesis of biodiesels, paints, adhesives, herbicides, and resins .
Flavor and Fragrance Industry
This compound is also known for its role in the flavor and fragrance industry. It contributes to the aroma profile of alcoholic beverages and fermented food products, where it’s often found in the highest concentration compared to other esters .
Microbial Synthesis
Microbial synthesis of Ethyl (3-methyl-2-thenoyl)acetate is a promising alternative to chemical synthesis. This process is carried out under mild conditions, offering high product yield and selectivity, which is beneficial for industrial-scale applications .
Metabolic Engineering
Metabolic engineering of microorganisms like Escherichia coli and Clostridium autoethanogenum can be tailored to improve the production of Ethyl (3-methyl-2-thenoyl)acetate . This involves manipulating pathways that lead to the accumulation of acetyl-CoA, a crucial precursor for synthesizing this ester .
Sustainable Chemical Industry
The shift towards a more sustainable chemical industry is facilitated by the use of compounds like Ethyl (3-methyl-2-thenoyl)acetate . Its production from renewable raw materials aligns with the global push for green chemistry and reduced reliance on fossil fuels .
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that Ethyl (3-methyl-2-thenoyl)acetate may interact with various biological targets, contributing to its potential therapeutic effects.
Biochemical Pathways
For instance, indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl (3-methyl-2-thenoyl)acetate could potentially affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities exhibited by similar compounds, it is plausible that ethyl (3-methyl-2-thenoyl)acetate could have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
ethyl 3-(3-methylthiophen-2-yl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-3-13-9(12)6-8(11)10-7(2)4-5-14-10/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOKHNGHPOPWNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CS1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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